3-Ethylnonanoic acid
CAS No.: 711027-63-3
Cat. No.: VC8132738
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 711027-63-3 |
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Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | 3-ethylnonanoic acid |
Standard InChI | InChI=1S/C11H22O2/c1-3-5-6-7-8-10(4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
Standard InChI Key | KOWGPBWKHLXKDZ-UHFFFAOYSA-N |
SMILES | CCCCCCC(CC)CC(=O)O |
Canonical SMILES | CCCCCCC(CC)CC(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for 3-ethylnonanoic acid is 3-ethylnonanoic acid, reflecting its nine-carbon chain (nonanoic acid) with an ethyl group (-CH₂CH₃) at the third carbon. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. The carboxylic acid functional group (-COOH) at the terminal carbon defines its acidic properties, while the ethyl branch influences steric and electronic characteristics .
Stereochemical Considerations
Unlike chiral centers in compounds like 3-methylvaleric acid , 3-ethylnonanoic acid lacks stereoisomerism due to the ethyl group’s placement on a carbon bonded to two identical methylene (-CH₂-) groups. This structural simplicity avoids the need for enantiomeric resolution in synthesis.
Physicochemical Properties
Physical State and Solubility
Branched-chain carboxylic acids typically exhibit lower melting and boiling points than their linear counterparts due to reduced intermolecular van der Waals forces. For example, nonanoic acid (straight-chain) has a melting point of 12.5°C and a boiling point of 255°C, whereas 3-ethylnonanoic acid is expected to have:
Property | Nonanoic Acid | 3-Ethylnonanoic Acid (Estimated) |
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Melting Point | 12.5°C | -5°C to 5°C |
Boiling Point | 255°C | 230–240°C |
Solubility in Water | Low | Very low |
LogP (Octanol-Water) | 3.4 | ~4.1 |
The ethyl branch enhances hydrophobicity, increasing the partition coefficient (LogP) and reducing aqueous solubility .
Acidity and Reactivity
The acid dissociation constant (pKa) of nonanoic acid is approximately 4.96. The electron-donating ethyl group in 3-ethylnonanoic acid may slightly raise the pKa to ~5.1–5.3, weakening acidity compared to linear analogs. Reactivity parallels other carboxylic acids, participating in esterification, amidation, and reduction reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are plausible for synthesizing 3-ethylnonanoic acid:
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Malonic Ester Alkylation:
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Diethyl malonate undergoes alkylation with 1-bromo-3-ethylhexane, followed by hydrolysis and decarboxylation to yield the target acid.
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Key reaction:
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Grignard Reaction:
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Reaction of 3-ethylnonylmagnesium bromide with carbon dioxide, followed by acidic work-up:
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Industrial Methods
Large-scale production may employ ozonolysis of unsaturated fatty acids or catalytic hydrocarboxylation of alkenes. For example, oleic acid ozonolysis could yield shorter-chain intermediates, which are then functionalized with ethyl groups via Friedel-Crafts alkylation.
Applications and Industrial Uses
Fragrance and Flavor Industry
Branched carboxylic acids are precursors to esters used in perfumes and food flavorings. For instance, ethyl esters of 3-ethylnonanoic acid may contribute fruity or floral notes, though specific studies are lacking.
Lubricants and Surfactants
The branched structure enhances thermal stability and reduces viscosity, making 3-ethylnonanoic acid derivatives suitable for synthetic lubricants. Sodium salts could act as surfactants in detergents .
Pharmaceutical Intermediates
Branched fatty acids are investigated for drug delivery systems due to their ability to modify lipid bilayer permeability. 3-Ethylnonanoic acid’s hydrophobic tail may enhance the bioavailability of lipophilic drugs.
Biological and Ecological Considerations
Antimicrobial Activity
Linear fatty acids like nonanoic acid exhibit antimicrobial properties by disrupting microbial membranes. While no direct evidence exists for 3-ethylnonanoic acid, its structure suggests potential activity against Gram-positive bacteria, akin to 2-ethylnonanoic acid.
Environmental Persistence
The branched structure may reduce biodegradability compared to linear analogs, raising concerns about bioaccumulation. Computational models predict a half-life >60 days in aquatic systems, necessitating further ecotoxicological studies.
Future Research Directions
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Synthetic Optimization: Develop catalysts for regioselective ethylation to improve yield.
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Biological Screening: Evaluate antimicrobial and anti-inflammatory properties in vitro.
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Environmental Impact: Assess biodegradation pathways and ecotoxicity.
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